An In-depth Technical Guide to 2H-1,4-Benzothiazine-2,3(4H)-dione 3-oxime and its Derivatives
An In-depth Technical Guide to 2H-1,4-Benzothiazine-2,3(4H)-dione 3-oxime and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of 2H-1,4-Benzothiazine-2,3(4H)-dione 3-oxime (CAS 903891-96-3), a member of the versatile 1,4-benzothiazine family of heterocyclic compounds. While specific data for this exact molecule is limited in publicly accessible literature, this document synthesizes available information on the closely related dioxime dihydrate derivative and the broader class of 1,4-benzothiazines to offer valuable insights for research and development.
Introduction to the 1,4-Benzothiazine Scaffold
The 1,4-benzothiazine core is a privileged heterocyclic motif in medicinal chemistry, consisting of a benzene ring fused to a thiazine ring. This structural framework is analogous to phenothiazines, with a key difference being the ethylene linkage instead of a second benzene ring, which imparts a distinct three-dimensional conformation. This "folded" structure along the nitrogen-sulfur axis is a crucial determinant of the biological activity of these compounds.[1][2] Derivatives of 1,4-benzothiazine have demonstrated a wide array of pharmacological properties, making them a subject of intense research interest.[3][4]
Physicochemical and Structural Properties
Detailed experimental data for 2H-1,4-Benzothiazine-2,3(4H)-dione 3-oxime is not extensively reported. However, a comprehensive crystallographic study has been conducted on the closely related (2Z,3Z)-3,4-Dihydro-2H-1,4-benzothiazine-2,3-dione dioxime dihydrate, which provides significant structural insights.[5][6]
| Property | Data | Source |
| Molecular Formula | C8H7N3O2S·2H2O (for the dioxime dihydrate) | [5] |
| Molecular Weight | 245.26 g/mol (for the dioxime dihydrate) | [5] |
| Melting Point | 492 K (219 °C) (for the dioxime dihydrate) | [5] |
| Crystal System | Orthorhombic | [5] |
| Conformation | The thiazine ring adopts an envelope conformation. | [5][6] |
| Key Structural Feature | The crystal structure is stabilized by intermolecular N—H···O, O—H···O, and O—H···N hydrogen bonds. | [5][6] |
The planarity of the benzene ring and the puckered, envelope conformation of the thiazine ring are characteristic features that influence molecular interactions and biological activity.
Synthesis and Characterization
The synthesis of 1,4-benzothiazine derivatives can be achieved through various routes, often involving the condensation of 2-aminothiophenol with suitable precursors.[3][4][7]
Synthesis of (2Z,3Z)-3,4-Dihydro-2H-1,4-benzothiazine-2,3-dione dioxime dihydrate
A reported synthesis for the dioxime derivative provides a reliable experimental protocol.[5]
Experimental Protocol:
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A solution of sodium bicarbonate (0.05 g, 0.6 mmol) in aqueous ethanol (10 ml) is added to a magnetically stirred solution of dichloroglyoxime (1.57 g, 10 mmol) in aqueous ethanol (15 ml).
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A solution of 2-aminothiophenol (1.25 g, 10 mmol) in ethanol (15 ml) is added to the mixture at room temperature.
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The resulting solution is stirred for 4 hours.
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The mixture is filtered, and the filtrate is allowed to stand at room temperature for 24 hours.
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The grey precipitate that forms is collected by filtration and washed with cold tetrahydrofuran (THF).
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The crude product is recrystallized from 2-propanol, with crystallization occurring over one week.
This procedure highlights a straightforward condensation reaction to form the benzothiazine ring system. The causality behind these steps involves the initial formation of a reactive intermediate from dichloroglyoxime, which then undergoes cyclization with 2-aminothiophenol.
Synthesis Workflow
Caption: Synthetic pathway for the dioxime derivative.
Characterization Techniques
A combination of analytical methods is essential for the structural elucidation and purity assessment of these compounds.
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X-ray Crystallography: Provides definitive information on the three-dimensional structure, bond lengths, angles, and intermolecular interactions.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure and identifying the positions of substituents.
-
Infrared (IR) Spectroscopy: Helps in identifying key functional groups such as N-H, C=O, and C=N.
-
Mass Spectrometry (MS): Determines the molecular weight and provides information on the fragmentation patterns.
Potential Biological and Pharmacological Significance
While specific biological data for 2H-1,4-Benzothiazine-2,3(4H)-dione 3-oxime is scarce, the broader family of 1,4-benzothiazines exhibits a wide range of activities, suggesting potential avenues for investigation.
-
Antimicrobial and Antifungal Activity: Various 1,4-benzothiazine derivatives have been reported to possess antibacterial and antifungal properties.[1]
-
Anticancer and Antitumor Properties: The benzothiazine scaffold is found in compounds with potential as anticancer agents.[8][9]
-
Enzyme Inhibition: Certain derivatives have shown inhibitory activity against enzymes like acetylcholinesterase, which is relevant for the treatment of neurodegenerative diseases such as Alzheimer's.[10]
-
Calcium and Calmodulin Antagonism: Some 2H-1,4-benzothiazin-3(4H)-one derivatives have been investigated for their calcium and calmodulin antagonistic activities.[11]
-
Anti-inflammatory Activity: The related 2H-1,4-benzoxazin-3(4H)-one scaffold has been explored for its anti-inflammatory properties, suggesting a potential parallel for benzothiazines.[12]
The presence of the oxime functional group is also significant, as oximes are known to be versatile in medicinal chemistry, often used as intermediates and possessing their own biological activities.[5]
Future Research Directions
Given the limited specific data on 2H-1,4-Benzothiazine-2,3(4H)-dione 3-oxime, future research should focus on:
-
Comprehensive Synthesis and Characterization: Detailed spectroscopic analysis (NMR, IR, MS) is needed to build a complete data profile for this compound.
-
Biological Screening: A broad screening of its biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties, would be highly valuable.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related derivatives would help in identifying the key structural features responsible for any observed biological activity.
-
Computational Modeling: Molecular docking studies could predict potential biological targets and guide the design of more potent analogs.
Conclusion
2H-1,4-Benzothiazine-2,3(4H)-dione 3-oxime belongs to a class of heterocyclic compounds with significant and diverse biological potential. While detailed information on this specific molecule is sparse, the available data on its close analog, the dioxime dihydrate, and the broader 1,4-benzothiazine family provide a strong foundation for future research. The synthesis is achievable through established methods, and the structural framework suggests a high likelihood of interesting pharmacological properties. This guide serves as a comprehensive starting point for researchers and drug development professionals interested in exploring the potential of this and related compounds.
References
- (2Z,3Z)
- 2H-1,4-Benzothiazine-2,3(4H)-dione 3-oxime - Apollo Scientific.
- 2H-1,4-Benzothiazin-3(4H)-one 97 5325-20-2.
- Synthesis and Study of Biological Activity of Some New 1,4-Benzothiazines.
- 2H1,4-Benzothiazin-3(4H-one - Chem-Impex.
- 2H-1,4-Benzothiazine-2,3(4H)-dione 3-oxime | SCBT - Santa Cruz Biotechnology.
- SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE - IJCRT.org.
- Design, synthesis, and evaluation of 1,4-benzothiazine-3-one containing bisamide derivatives as dual inhibitors of Staphylococcus aureus with plausible application in a urinary c
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Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1][5]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors - MDPI.
- Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC.
- 3,4-Dihydro-2H-1,4-benzothiazine-2,3-dione dioxime dihydr
- Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjug
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Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1][5]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC.
- 2H-1,4-BENZOTHIAZINE - precisionFDA.
- Synthesis, Properties and Application of Novel 2-Substituted Benzothiazole-Based Oxime Esters - MDPI.
- Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - PMC.
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(PDF) SYNTHESIS OF NEW[1][5]-BENZOTHIAZINE DERIVATIVES - ResearchGate.
- Base induced synthesis of 4H-1,4-benzothiazines and their comput
- Synthesis of potential biologically active 1,2-benzothiazin-3-yl-quinazolin-4(3H) - PubMed.
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